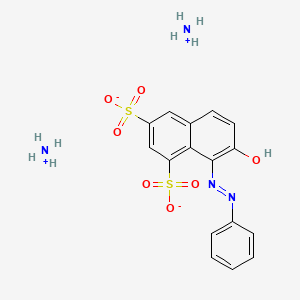

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate

Description

Chemical Name: Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate CAS No.: 83898-22-0 Molecular Formula: C₁₆H₁₂N₂O₇S₂·2H₃N Molecular Weight: 442.47 g/mol Synonyms: Acid Orange 10:1, C.I. 16230:2 .

This compound is an azo dye characterized by a naphthalene backbone substituted with hydroxyl, phenylazo, and two sulfonate groups. The diammonium counterions enhance water solubility, making it suitable for applications in textiles, biological staining, and pH indicators .

Properties

CAS No. |

83898-22-0 |

|---|---|

Molecular Formula |

C16H18N4O7S2 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

diazanium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C16H12N2O7S2.2H3N/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);2*1H3 |

InChI Key |

QBGCZHBVKOUITF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Azo Coupling Reaction

The core step in the synthesis of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is the azo coupling reaction. This involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative.

- Diazotization : Aniline or substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

- Coupling : The diazonium salt is then reacted with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye intermediate, 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid.

This reaction is typically carried out in aqueous media, maintaining pH around 8-10 to favor coupling and prevent diazonium salt decomposition.

Formation of Diammonium Salt

The free acid form of the azo dye is converted into its diammonium salt by neutralization with ammonium hydroxide. This step improves the compound’s solubility and stability for industrial applications.

- The acid solution is slowly neutralized with ammonium hydroxide under controlled temperature (usually below 40 °C) to avoid decomposition.

- The resulting diammonium salt precipitates or remains in solution depending on concentration and temperature, and is then isolated by filtration or crystallization.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization | Aniline + NaNO2 + HCl | 0–5 | Acidic | 0.5–1 | High | Formation of diazonium salt |

| Azo Coupling | Diazonium salt + 7-hydroxy-1,3-naphthalenedisulfonic acid | 10–25 | 8–10 | 1–2 | High | Formation of azo dye acid |

| Neutralization to Diammonium Salt | Azo dye acid + NH4OH | <40 | Neutral | 0.5–1 | High | Formation of diammonium salt |

| Catalytic Hydrogenation (related intermediate) | 1,8-dinitrobenzene-3,6-naphthalene disulfonic acid + Pt/C or Pd/C + H2 | 40–150 | N/A | 0.5–4.5 | >90 | For preparation of related intermediates |

Research Findings and Notes

- The azo coupling reaction is highly sensitive to pH and temperature; maintaining alkaline pH ensures efficient coupling and minimizes side reactions.

- The diammonium salt form enhances water solubility and dyeing properties, making it industrially valuable.

- Catalytic hydrogenation methods for related sulfonated naphthalene compounds are well-established and provide high purity intermediates, which can be used in subsequent azo coupling steps.

- The use of Pt/C or Pd/C catalysts under controlled hydrogen pressure and temperature is critical for selective reduction without over-reduction or degradation.

- The preparation methods avoid harsh organic solvents, favoring aqueous media, which aligns with environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to break the azo bond, leading to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: Corresponding amines such as 7-hydroxy-1,3-naphthalenedisulfonic acid and aniline derivatives.

Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Biological Studies

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate is extensively used in biological assays due to its ability to interact with various biomolecules.

- Dye for Cell Staining : It serves as a vital staining agent in histology and cytology, allowing researchers to visualize cellular structures under a microscope. Its affinity for proteins and nucleic acids makes it suitable for fluorescence microscopy .

- Anticancer Research : Recent studies have indicated that naphthalene derivatives, including this compound, possess anticancer properties by targeting G-quadruplex structures within DNA. These interactions can disrupt cancer cell proliferation and induce apoptosis .

Material Science

In material science, the compound is utilized for its dyeing properties in textiles and polymers.

- Textile Dyeing : The dye is employed in the textile industry for dyeing fabrics due to its vibrant color and stability under various conditions. It is particularly valued for its fastness properties, which ensure that colors remain bright after washing .

- Polymer Applications : It is also used in the coloration of plastics, providing a durable and aesthetically pleasing finish that can withstand environmental factors .

Environmental Monitoring

This compound has applications in environmental science as an indicator dye.

- Water Quality Testing : The compound can be used to assess water quality by indicating the presence of heavy metals or other pollutants. Its colorimetric properties allow for easy detection of contaminants in water samples .

Case Study 1: Anticancer Activity

A study investigated the effects of various naphthalene derivatives on cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity against MDA-MB231 breast cancer cells compared to normal cells. The IC50 values demonstrated significant potency, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MDA-MB231 (Cancer) | 5 | 10 |

| MCF10A (Normal) | 50 |

Case Study 2: Textile Industry Application

In a comparative study on textile dyes, this compound was evaluated for its dyeing efficiency on cotton fabrics. The study found that it provided excellent color yield and wash fastness compared to other synthetic dyes:

| Dye Type | Color Yield (%) | Wash Fastness Rating |

|---|---|---|

| Diammonium 7-hydroxy-8-(phenylazo) | 95 | 4 |

| Other Synthetic Dyes | 80 | 3 |

Mechanism of Action

The mechanism of action of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate primarily involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, making it useful in various applications. The compound’s color-changing properties are due to the electronic transitions within the azo group, which can be influenced by pH and other environmental factors.

Comparison with Similar Compounds

Acid Orange 10 (Disodium Salt)

Chemical Name: Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate CAS No.: 1936-15-8 Molecular Formula: C₁₆H₁₂N₂O₇S₂·2Na Molecular Weight: 454.39 g/mol Key Differences:

Solvent Red 30

Chemical Name: 7-Hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid, compound with dicyclohexylamine CAS No.: 6226-87-5 Molecular Formula: C₃₄H₃₉N₅O₇S₂ Molecular Weight: 693.83 g/mol Key Differences:

- Structure : Additional azo group and bulkier dicyclohexylamine counterion.

- Solubility : Lipophilic due to the amine, making it suitable for solvent-based dyes (e.g., plastics, inks).

- Applications: Used in non-polar media like waxes and oils .

Cochineal Carmine (Aluminum Lake)

Chemical Name: [7-Hydroxy-8-[(4-sulfo-1-naphthyl)azo]naphthalene-1,3-disulphonato(3-)]aluminium CAS No.: 15876-47-8 Molecular Formula: C₂₀H₁₄AlN₂O₁₀S₃ Molecular Weight: 565.51 g/mol Key Differences:

- Counterion : Aluminum (Al³⁺) forms an insoluble lake pigment.

- Applications: Used in cosmetics, food coloring, and pharmaceuticals due to its stability and non-solubility in water .

Acid Red 44

Chemical Name: Disodium 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulphonate CAS No.: 5850-44-2 (tetrasodium variant: CI 16290) Molecular Formula: C₂₀H₁₄N₂O₇S₂·2Na Key Differences:

- Substituent : Naphthyl group instead of phenyl, altering light absorption properties.

- Applications : Histological dye with enhanced binding to cellular components .

Comparative Data Table

Research Findings and Functional Insights

- Structural Impact on Solubility: The choice of counterion (NH₄⁺, Na⁺, Al³⁺) directly affects solubility. Ammonium and sodium salts are water-soluble, while aluminum lakes and amine complexes are suited for non-aqueous systems .

- Azo Group Variations : Additional azo groups (e.g., Solvent Red 30) redshift absorption spectra, enabling color tuning for specific applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate, and how can reaction parameters be optimized?

- Methodology : The compound is synthesized via diazotization of aniline derivatives (e.g., phenylamine) in acidic media (HCl/NaNO₂), followed by coupling with 7-hydroxynaphthalene-1,3-disulphonate under controlled pH (8–10) and temperature (0–5°C). Yield optimization involves monitoring reaction time, stoichiometry, and pH using UV-Vis spectroscopy to track azo bond formation .

- Data Analysis : HPLC or TLC can validate purity, while elemental analysis confirms stoichiometry. Adjusting coupling pH to alkaline conditions minimizes side products like mono-sulphonated derivatives .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- UV-Vis : Measure λ_max (~480–520 nm) in aqueous solution to confirm π→π* transitions of the azo bond and aromatic system .

- NMR : Use ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirm sulfonate group positions .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and mobile phases like methanol/water with 0.1% trifluoroacetic acid .

Q. What solvents and conditions are optimal for solubilizing this compound in experimental settings?

- Methodology : The disulphonate groups confer high water solubility (>50 mg/mL at 25°C). For organic-aqueous mixtures, use polar aprotic solvents (e.g., DMSO) or ethanol/water (1:1 v/v) . Pre-saturation with ammonium salts (e.g., (NH₄)₂SO₄) enhances stability in acidic buffers (pH 3–6) .

Advanced Research Questions

Q. What factors influence the photostability and thermal degradation of this azo dye in biological or environmental matrices?

- Methodology : Conduct accelerated aging studies under UV light (254 nm) or elevated temperatures (40–80°C). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots). Stability is pH-dependent: alkaline conditions accelerate azo bond cleavage, while antioxidants (e.g., ascorbic acid) reduce photodegradation .

Q. How does this compound interact with metal ions, and what are the implications for analytical or environmental studies?

- Methodology : Titrate with transition metals (e.g., Fe³⁺, Cu²⁺) in buffered solutions (pH 4–7) and analyze via UV-Vis or fluorescence spectroscopy. The sulfonate and phenolic -OH groups form stable complexes, shifting λ_max and enabling metal quantification. Competitive binding studies with EDTA validate selectivity .

Q. What mechanisms underpin its efficacy as a histological stain, and how does it compare to structurally related dyes?

- Methodology : Apply the dye to tissue sections (e.g., collagen-rich matrices) and assess binding via microscopy. The azo group binds electrostatically to cationic proteins, while sulfonate groups enhance aqueous diffusion. Compare staining intensity and specificity to Acid Red 44 (disodium salt analog), which has lower tissue penetration due to higher hydrophilicity .

Q. How can this compound be utilized in analytical assays for biomolecule detection?

- Methodology : Functionalize the dye as a pH-sensitive probe or fluorophore tag. For glycoprotein detection, couple with boronic acid derivatives via EDC/NHS chemistry. Validate sensitivity using ELISA or capillary electrophoresis, with detection limits <1 µM in serum .

Q. How can conflicting data on solubility and spectral properties across literature be reconciled?

- Methodology : Systematically replicate studies under standardized conditions (pH, ionic strength, solvent purity). For example, discrepancies in λ_max may arise from aggregation in concentrated solutions. Use dynamic light scattering (DLS) to assess aggregation states and adjust concentrations to <1 mM for accurate spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.